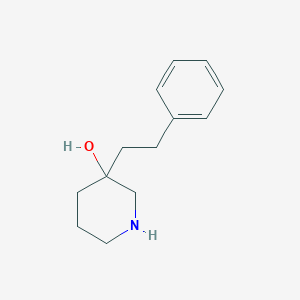

3-(2-Phenylethyl)piperidin-3-ol

Description

Properties

IUPAC Name |

3-(2-phenylethyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13(8-4-10-14-11-13)9-7-12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJQZFHZIAWZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(CCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylethyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-phenylethylamine with a suitable aldehyde or ketone, followed by cyclization, can yield the desired piperidine derivative. The reaction conditions typically involve the use of a catalyst, such as an acid or base, and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the hydrogenation of pyridine derivatives using metal catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts . These methods allow for the regioselective preparation of piperidine derivatives with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethyl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The phenylethyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-(2-Phenylethyl)piperidin-3-ol has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.

Mechanism of Action

The mechanism of action of 3-(2-Phenylethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This can result in various pharmacological effects, such as analgesia or modulation of mood and cognition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 3-(2-Phenylethyl)piperidin-3-ol, highlighting differences in substituents, biological activities, and physicochemical properties:

Key Comparative Analysis

Substituent Effects on Bioactivity

- In contrast, bersiporocin’s dichlorobenzimidazole-propyl chain enhances specificity for prolyl-tRNA synthetase, a target in fibrosis . Halogenated analogs (e.g., 3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol ) exhibit enhanced electrophilic reactivity, which may improve covalent binding to enzymes or receptors.

Stereochemical Considerations

- Stereochemistry significantly impacts activity. For example, bersiporocin’s (2R,3S) configuration is critical for its antifibrotic efficacy , while trans-4-azido derivatives of piperidin-3-ol show improved selectivity in synthesis . The stereochemistry of this compound remains underexplored in the provided evidence.

Physicochemical Properties

- Hydrogen Bonding : The hydroxyl group in all analogs enables hydrogen bonding, crucial for target engagement.

- Molecular Weight : Bersiporocin (MW: ~357 g/mol) and halogenated analogs (e.g., , MW: 231.74 g/mol) exceed the typical range for CNS drugs, whereas this compound (estimated MW: ~219 g/mol) may offer better bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Phenylethyl)piperidin-3-ol, and how can stereochemical purity be ensured?

- Methodological Answer : A stereoselective approach using hydroboration-oxidation followed by debenzylation is effective. For example, the synthesis of trans-4-(hydroxymethyl)piperidin-3-ol involves boron-mediated regioselectivity and chiral resolution via recrystallization. Protecting groups (e.g., benzyl) can prevent unwanted side reactions during ring formation .

- Key Techniques : Hydroboration-oxidation, chiral chromatography, and / NMR for stereochemical validation.

Q. How can structural characterization of this compound be performed to confirm its configuration?

- Methodological Answer : Use X-ray crystallography for absolute configuration determination, as demonstrated for structurally related piperidin-3-ol derivatives (e.g., acid addition salts of (2R,3S)-piperidin-3-ol analogs). Pair this with FTIR to confirm functional groups and high-resolution mass spectrometry (HRMS) for molecular formula validation .

Advanced Research Questions

Q. What strategies are recommended for assessing the metabolic stability of this compound in drug discovery?

- Methodological Answer : Employ in vitro hepatocyte models to identify phase I/II metabolites. Use LC-MS/MS with collision-induced dissociation (CID) to characterize metabolite structures. Cross-reference with metabolomics databases (e.g., Phenol-Explorer 2.0) for preliminary annotations, adhering to criteria such as mass accuracy (<5 ppm) and isotopic pattern matching .

Q. How can researchers resolve contradictions in solubility data for this compound across different experimental conditions?

- Methodological Answer : Perform polymorph screening via solvent-mediated crystallization (e.g., using ethanol/water mixtures) and analyze results with powder X-ray diffraction (PXRD). Compare dissolution profiles under biorelevant conditions (FaSSIF/FeSSIF media) to account for pH-dependent solubility variations. Thermodynamic solubility assays should accompany kinetic studies .

Q. What experimental designs are optimal for probing the biological activity of this compound against neurological targets?

- Methodological Answer : Conduct functional assays (e.g., cAMP modulation for GPCR targets) using transfected HEK293 cells. Pair this with molecular docking to predict binding modes in 5-HT or dopamine receptor homology models. Validate selectivity via radioligand displacement assays against off-target receptors .

Q. How can analytical methods be optimized for quantifying trace impurities in this compound batches?

- Methodological Answer : Develop a UPLC-MS/MS method with a C18 column (1.7 µm, 2.1 × 50 mm) and a gradient of 0.1% formic acid in acetonitrile/water. Validate sensitivity (LOQ < 0.1%) using spiked impurity standards. For non-ionizable impurities, employ charged aerosol detection (CAD) .

Q. What computational approaches are effective for structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer : Use QSAR models trained on logP, polar surface area, and molecular docking scores. Validate predictions with in vitro assays (e.g., IC measurements). Scaffold-hopping strategies, such as replacing the phenethyl group with bioisosteres (e.g., 2-thienylethyl), can enhance potency while maintaining solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.